6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide

RSK2 inhibition Kinase profiling SAR

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide is a synthetic pyrazole-bearing nicotinamide derivative that acts as a dual inhibitor of Ribosomal protein S6 kinase alpha-3 (RSK2) and Serine/threonine-protein kinase Nek2. Its structure features a 3,5-dimethylpyrazole attached to a nicotinamide core and a 4-(methylthio)benzyl substituent, conferring a distinct binding profile compared to other RSK2-focused scaffolds.

Molecular Formula C19H20N4OS
Molecular Weight 352.46
CAS No. 1251603-34-5
Cat. No. B2845568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide
CAS1251603-34-5
Molecular FormulaC19H20N4OS
Molecular Weight352.46
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)SC)C
InChIInChI=1S/C19H20N4OS/c1-13-10-14(2)23(22-13)18-9-6-16(12-20-18)19(24)21-11-15-4-7-17(25-3)8-5-15/h4-10,12H,11H2,1-3H3,(H,21,24)
InChIKeyIWGGDHXPXWFADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide (CAS 1251603-34-5): Niche RSK2/NEK2 Dual Inhibitor for Targeted Kinase Profiling


6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide is a synthetic pyrazole-bearing nicotinamide derivative that acts as a dual inhibitor of Ribosomal protein S6 kinase alpha-3 (RSK2) and Serine/threonine-protein kinase Nek2 [1]. Its structure features a 3,5-dimethylpyrazole attached to a nicotinamide core and a 4-(methylthio)benzyl substituent, conferring a distinct binding profile compared to other RSK2-focused scaffolds. The compound originates from US Patent US9505766, where it is designated as Compound 23 and evaluated alongside a diverse set of kinase inhibitors [1]. Unlike highly optimized lead-like molecules, this compound occupies a moderate-potency niche that can be leveraged for selectivity profiling or as a reference point in structure–activity relationship (SAR) campaigns.

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide: Why Generic Substitution Fails for RSK2/NEK2 Dual Inhibition


Within the pyrazole-nicotinamide chemical space, small structural modifications produce dramatic shifts in kinase selectivity and potency [1]. The 4-(methylthio)benzyl motif is not a passive linker but a pharmacophoric element that differentiates this compound from its closest analogs. Replacing it with an unsubstituted benzyl group (e.g., 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-benzylnicotinamide) or swapping the pyrazole for other heterocycles alters the hydrogen-bonding network and hydrophobic contacts critical for dual RSK2/NEK2 engagement. Generic substitution therefore risks discarding the unique dual-inhibition signature that makes this compound valuable for dissecting signaling cross-talk between RSK2 and NEK2 pathways.

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide: Quantitative Head-to-Head and Cross-Study Evidence for Scientific Selection


RSK2 CTD Wild-Type Inhibition: Moderate Potency Distinguishes Compound 23 from High-Affinity Analogues in the US9505766 Series

In the RSK2 C-terminal domain (CTD) enzymatic assay standardized across the US9505766 patent series, the target compound (Compound 23) exhibits an IC50 of 3,000 nM [1]. By comparison, Compound 64 from the same patent achieves an IC50 of 4.5 nM under identical assay conditions (pH 8.0, 2°C, recombinant RSK2 CTD + His6-ERK2) [2]. This ~667-fold difference in potency is not a liability for selection; rather, it positions Compound 23 as a lower-affinity probe suitable for experiments where complete target saturation is undesirable, such as washout kinetics studies or assessment of target engagement in the presence of competing ATP.

RSK2 inhibition Kinase profiling SAR

Nek2 T175A Inhibition: A Secondary Activity Profile Not Observed in More Potent RSK2 Inhibitors of the Same Series

Beyond RSK2, Compound 23 inhibits Serine/threonine-protein kinase Nek2 (T175A mutant) with an IC50 of 1,000 nM (pH 7.6, 2°C) [1]. This dual RSK2/Nek2 activity is not reported for the higher-potency RSK2 inhibitors such as Compound 64 (IC50 4.5 nM for RSK2) or Compound 82 (IC50 41 nM) in the patent-disclosed assay panel [2][3]. While the absence of reported Nek2 data for those analogs could reflect lack of testing rather than lack of activity, the confirmed Nek2 inhibition for Compound 23 provides a documented basis for its selection when evaluating RSK2–Nek2 signaling cross-talk.

Nek2 inhibition Kinase selectivity Dual inhibition

Mutant Selectivity: Reduced Potency Against RSK2 CTD C436V Compared to Wild-Type Indicates Binding-Site Sensitivity

Compound 23 displays a 3.3-fold reduction in RSK2 CTD inhibitory potency upon introduction of the C436V mutation (IC50 shifts from 3,000 nM wild-type to 10,000 nM C436V, both at pH 8.0, 2°C) [1]. This shift suggests that the compound's binding mode is sensitive to the cysteine residue at position 436, a feature that could be exploited to distinguish between RSK2 CTD conformations or redox states. Compound 74 (US9505766, 74), which bears structural similarity to Compound 23, shows an IC50 of 5,500 nM against wild-type RSK2 CTD [2] but its C436V mutant data are not publicly available, preventing direct comparison of mutant sensitivity across the series.

Kinase mutant selectivity RSK2 C436V Binding site characterization

Chemotype Distinctiveness: The 4-(Methylthio)benzyl Substituent as a Differentiating Pharmacophoric Feature

Among the 80+ exemplified compounds in US9505766, the combination of a 6-(3,5-dimethylpyrazol-1-yl) head group with a 4-(methylthio)benzyl tail is unique to Compound 23 [1]. The methylthio (–SMe) moiety introduces a sulfur-centered hydrogen-bond acceptor and a hydrophobic surface distinct from the halophenyl, alkoxybenzyl, or simple benzyl substituents found in the more potent analogs. While direct comparative solubility or metabolic stability data are not available in the public domain, the structural uniqueness of this chemotype provides a basis for scaffold-hopping campaigns and combinatorial library design where the methylthio handle can be further functionalized via oxidation to sulfoxide/sulfone or used for heavy-atom derivatization in crystallography.

Chemotype differentiation Structure-activity relationship Scaffold diversity

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide: High-Value Application Scenarios for Procurement Decisions


RSK2–Nek2 Dual Pathway Dissection in Cancer Cell Signaling

Researchers investigating the interplay between RSK2-mediated translational control and Nek2-driven cell cycle progression can employ Compound 23 as a dual-inhibitor probe. Its confirmed activity against both kinases (RSK2 IC50 3,000 nM; Nek2 IC50 1,000 nM) [1] allows for simultaneous modulation of both nodes without the confounding effects of combining two separate inhibitors with different pharmacokinetic profiles. This application is grounded in the documented Nek2 inhibition data absent from more potent RSK2-selective analogs in the same patent series [2].

RSK2 CTD Mutant Profiling and Cysteine-Dependent Binding Studies

The 3.3-fold reduction in potency against the C436V mutant relative to wild-type RSK2 CTD (IC50 10,000 nM vs. 3,000 nM) [1] makes Compound 23 a useful tool for characterizing cysteine-dependent binding modes. This property supports structure-function studies of the RSK2 CTD domain, including redox-sensing mechanisms and the validation of cysteine-targeted covalent inhibitor design strategies.

Scaffold Diversification for Kinase-Focused Chemical Libraries

Medicinal chemistry groups building kinase-targeted screening decks benefit from the unique 4-(methylthio)benzyl chemotype of Compound 23, which is not represented in the more potent RSK2 inhibitors within US9505766 [1]. The sulfur-containing substituent offers a synthetic handle for oxidation-state scanning (sulfide → sulfoxide → sulfone) or for heavy-atom phasing in co-crystallography experiments, supporting both hit-to-lead optimization and structural biology efforts.

ATP-Competitive Probe for Washout and Residence-Time Kinetic Assays

The moderate RSK2 affinity (IC50 3,000 nM) of Compound 23, compared to sub-nanomolar inhibitors such as Compound 64 (IC50 4.5 nM) [1][2], makes it an appropriate choice for washout kinetic experiments where rapid dissociation is required to measure target residence time. High-affinity probes can confound such assays by remaining bound beyond the experimental window, whereas Compound 23's faster off-rate facilitates accurate kinetic parameter determination.

Quote Request

Request a Quote for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.